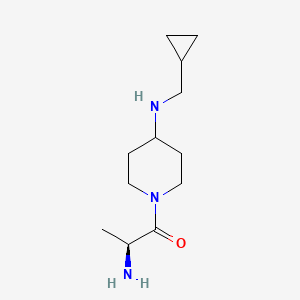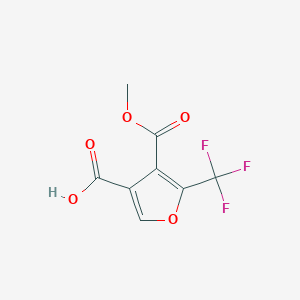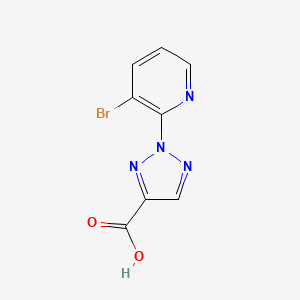
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization to Form the Triazole Ring: The bromopyridine intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring. This can be achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions with other functional groups, forming complex heterocyclic structures.
Carboxylation Reactions: The carboxylic acid group can undergo carboxylation reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.
Cyclization: Copper catalysts and azide compounds are commonly used in cyclization reactions.
Carboxylation: Bases such as sodium hydroxide or potassium carbonate are used in carboxylation reactions.
Major Products Formed:
- Substituted derivatives of the bromopyridine moiety.
- Complex heterocyclic structures formed through cyclization.
- Esters, amides, and other carboxylation products.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Material Science:
Wirkmechanismus
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound’s binding.
Vergleich Mit ähnlichen Verbindungen
3-Bromopyridine: A simpler analog that lacks the triazole and carboxylic acid groups.
2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: A similar compound without the bromine substitution.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromopyridine moiety but different heterocyclic structure.
Uniqueness: 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the bromopyridine moiety, triazole ring, and carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5BrN4O2 |
|---|---|
Molekulargewicht |
269.05 g/mol |
IUPAC-Name |
2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
InChI-Schlüssel |
XFYQWGCSQIYRKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


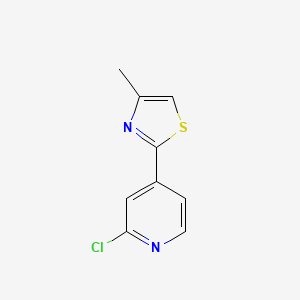

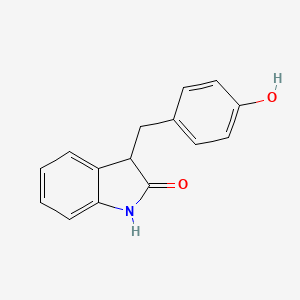

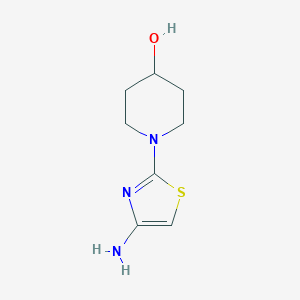


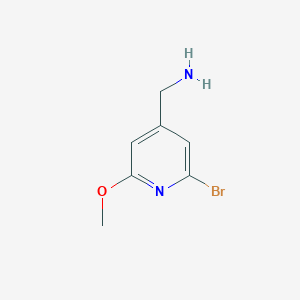
![2-amino-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11794121.png)

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
